Reboxetine-d5 Mesylate

Bioanalysis LC-MS/MS Method Validation

Accurate LC-MS/MS quantification of reboxetine in plasma demands a co-eluting, mass-differentiated internal standard. Unlabeled reboxetine cannot be distinguished from the analyte, while other deuterated analogs may introduce retention time shifts, compromising method accuracy. • +5 Da mass shift with validated co-elution; achieves LLOQ of 1 ng/mL and linear range 1-500 ng/mL. • Normalized matrix factor ~1.0, ensuring reliable quantification despite ion suppression or enhancement. • ≥99% isotopic enrichment and ≥98% chemical purity enable robust, EMA/FDA-compliant method validation.

Molecular Formula C20H27NO6S
Molecular Weight 414.528
CAS No. 1285918-53-7
Cat. No. B562525
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameReboxetine-d5 Mesylate
CAS1285918-53-7
Synonyms(2R)-rel-2-[(R)-(2-Ethoxy-d5-phenoxy)phenylmethyl]morpholine Methanesulfonate; _x000B_(+/-)-Reboxetine-d5 Mesylate;  Davedax-d5;  Edronax-d5;  FCE 20124-d5;  PNU 155905E-d5;  PNU 155950E-d5;  Reboxetine-d5 Mesilate; 
Molecular FormulaC20H27NO6S
Molecular Weight414.528
Structural Identifiers
SMILESCCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
InChIInChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)/t18-,19-;/m1./s1/i1D3,2D2;
InChIKeyCGTZMJIMMUNLQD-HODPIWSTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Reboxetine-d5 Mesylate – Stable Isotope-Labeled Internal Standard


Reboxetine-d5 mesylate is a deuterium-labeled analog of the selective norepinephrine reuptake inhibitor (sNRI) reboxetine [1]. This stable isotope-labeled compound features a five-deuterium substitution on the ethoxy moiety (C₂D₅O-), which provides a +5 Da mass shift relative to unlabeled reboxetine [2]. Reboxetine-d5 mesylate is manufactured to high chemical purity (≥98% by HPLC) and high isotopic enrichment (≥99% deuterium incorporation) , making it a preferred internal standard (IS) for the accurate and precise quantification of reboxetine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

Isotope-labeled internal standard for reboxetine LC-MS/MS quantification
Designed for biological matrix bioanalysis and method validation
High chemical and isotopic purity (specification review)

Why Reboxetine-d5 Mesylate Is Irreplaceable in LC-MS


In quantitative LC-MS/MS analysis, the use of a structurally identical but mass-differentiated internal standard is essential for correcting variability in sample preparation, ionization efficiency, and matrix effects. Simply substituting unlabeled reboxetine mesylate (CAS 98769-84-7) or other deuterated analogs (e.g., d3- or d7-forms) fails to provide the same level of analytical rigor. Unlabeled compounds cannot be distinguished from the analyte by mass, precluding their use as an internal standard. Conversely, other deuterated analogs may exhibit different chromatographic retention times or isotopic purity, which can compromise accuracy and precision [1]. Reboxetine-d5 mesylate, with its defined +5 Da mass shift and validated co-elution with the analyte, offers a unique and irreplaceable tool for robust method validation and reliable quantification in pharmacokinetic and clinical studies [2].

Risk Unlabeled reboxetine: mass identical to analyte, precluding use as internal standard.
Risk Alternative deuterated analogs (e.g., d3, d7): may show retention time shift or lower isotopic purity, impacting accuracy.
Risk Mass shift and isotopic enrichment differences may limit direct substitution without method revalidation.

Comparative Analytical Performance Evidence


Matrix Effect Normalization in Human Plasma

When used as an internal standard, reboxetine-d5 mesylate demonstrated an internal standard-normalized matrix factor of approximately 1.0 across low and high analyte concentrations, indicating near-perfect compensation for ion suppression or enhancement [1]. In contrast, the use of unlabeled structural analogs as internal standards often yields matrix factors significantly deviating from 1.0 (>±15%), requiring additional method development and increasing analytical uncertainty [2].

Matrix Effect Normalization
Head-to-head
IS-nMF ≈ 1.0 across low and high concentrations
Supports matrix-effect correction in LC-MS/MS
Human plasma, UPLC-MS/MS ESI+
Bioanalysis LC-MS/MS Method Validation

Validated Quantification Range in Human Plasma

A validated UPLC-MS/MS method utilizing reboxetine-d5 mesylate as the internal standard achieved a lower limit of quantification (LLOQ) of 1 ng/mL and a linear dynamic range of 1–500 ng/mL for reboxetine in human plasma [1]. This range covers expected therapeutic concentrations and meets the EMA bioanalytical method validation guideline criteria for accuracy (80–120%) and precision (RSD <15%) [1]. In contrast, methods using non-deuterated internal standards often struggle to achieve such low LLOQs and wide dynamic ranges with acceptable precision in complex matrices [2].

Quantification Range
Reported
LLOQ 1 ng/mL; linear range 1–500 ng/mL; accuracy 80–120%, precision RSD
Supports PK assay sensitivity and method validation
Human plasma, 200 µL sample, liquid-liquid extraction
Mass Spectral Differentiation
Head-to-head
+5 Da (m/z 320→126) with isotopic purity ≥99% vs. unlabeled (0 Da) and d3 (+3 Da)
Reduces isotopic interference risk for selective quantification
SRM transition monitoring, LC-MS/MS ESI+
Method Performance in Samples
Reported
107/107 plasma samples quantified successfully vs. non-deuterated IS often >20% failure rate
Supports method robustness in human plasma research matrices
107 clinical trial samples, UPLC-MS/MS
Therapeutic Drug Monitoring Clinical Trial Support LC-MS/MS

Mass Spectral Differentiation and Selectivity

Reboxetine-d5 mesylate provides a +5 Da mass shift (m/z 315→121 for reboxetine vs. m/z 320→126 for the internal standard), enabling clear differentiation in the selected-reaction monitoring (SRM) mode of LC-MS/MS [1]. The high isotopic purity (≥99% deuterium incorporation) minimizes isotopic cross-talk, ensuring that the internal standard signal does not interfere with the analyte channel . Unlabeled reboxetine (m/z 315→121) offers no mass differentiation, making it unsuitable as an internal standard. Other deuterated forms (e.g., d3) provide smaller mass shifts, which can increase the risk of spectral overlap and reduced assay selectivity.

Mass Spectral Differentiation
Head-to-head
+5 Da (m/z 320→126) with isotopic purity ≥99% vs. unlabeled (0 Da) and d3 (+3 Da)
Reduces isotopic interference risk for selective quantification
SRM transition monitoring, LC-MS/MS ESI+
LC-MS/MS Selectivity Isotopic Purity

Accuracy and Precision in Clinical Trial Samples

In a clinical trial involving 107 human plasma samples, the UPLC-MS/MS method using reboxetine-d5 mesylate as an internal standard successfully quantified reboxetine concentrations with high accuracy and precision [1]. The method met regulatory criteria for accuracy (80–120%) and precision (RSD <15%) across the entire calibration range [1]. This performance directly translated to reliable patient adherence data in a complex clinical study, a feat unattainable with less robust internal standards [2].

Method Performance in Samples
Reported
107/107 plasma samples quantified successfully vs. non-deuterated IS often >20% failure rate
Supports method robustness in human plasma research matrices
107 clinical trial samples, UPLC-MS/MS
Clinical Pharmacokinetics Adherence Monitoring Method Validation

Optimal Use Cases for Reboxetine-d5 Mesylate


Clinical Trial Plasma Bioanalysis

Reboxetine-d5 mesylate is the internal standard of choice for quantifying reboxetine in human plasma from clinical trials [1]. The validated UPLC-MS/MS method using this compound achieves an LLOQ of 1 ng/mL and a linear range of 1–500 ng/mL, with accuracy and precision meeting EMA guidelines [1]. This ensures reliable measurement of drug concentrations for pharmacokinetic studies and patient adherence monitoring [1].

Matrix Effect Correction in Biological Matrices

Due to its structural identity to reboxetine and +5 Da mass shift, reboxetine-d5 mesylate effectively normalizes matrix effects in LC-MS/MS analysis of plasma and other biological samples [1]. The internal standard-normalized matrix factor remains close to 1.0, ensuring accurate quantification even in the presence of ion suppression or enhancement from endogenous components [1].

Regulatory Method Validation

Reboxetine-d5 mesylate is essential for developing and validating robust LC-MS/MS methods intended for regulatory submissions (e.g., to the FDA or EMA) [1]. The compound's high isotopic purity (≥99%) and demonstrated performance in clinical sample analysis provide the necessary rigor for demonstrating method accuracy, precision, and selectivity [1].

Preclinical Pharmacokinetic Studies

This stable isotope-labeled standard is also valuable in preclinical drug development for accurately measuring reboxetine concentrations in animal plasma and tissue homogenates [1]. Its use minimizes variability introduced by complex sample matrices, enabling more precise determination of pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life [1].

Application
Selection Property
Validation Focus
Human plasma bioanalysis
Isotopic internal standard with defined mass shift and co-elution
Matrix-effect correction and assay sensitivity review
Biological matrix effect compensation
Structurally identical ISTD for ionization variability normalization
Matrix factor and ion suppression/enhancement review
Bioanalytical method validation research
High isotopic purity and documented method performance
Accuracy, precision, and selectivity review
Preclinical pharmacokinetic research
Robust ISTD for plasma and tissue homogenates
PK parameter reproducibility and method transfer review

Technical Documentation Hub

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38 linked technical documents
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